Dubamine

Vue d'ensemble

Description

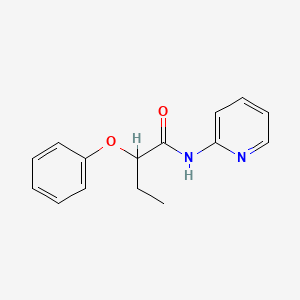

WAY-217614-A est un composé chimique qui a suscité l'intérêt dans divers domaines scientifiques en raison de ses propriétés uniques et de ses applications potentielles. Ce composé est connu pour ses interactions spécifiques au niveau moléculaire, ce qui en fait un sujet d'étude en chimie, en biologie et en médecine.

Applications De Recherche Scientifique

WAY-217614-A has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: WAY-217614-A is studied for its interactions with biological molecules and its potential effects on cellular processes.

Medicine: The compound is investigated for its potential therapeutic applications, including its effects on specific molecular targets and pathways.

Industry: WAY-217614-A is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mécanisme D'action

The mechanism of action of WAY-217614-A involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, WAY-217614-A may bind to a particular receptor, altering its activity and triggering downstream signaling cascades that result in physiological changes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de WAY-217614-A implique plusieurs étapes, commençant généralement par la préparation de composés intermédiaires. Les conditions de réaction comprennent souvent l'utilisation de solvants spécifiques, de catalyseurs et de contrôles de température pour assurer les transformations chimiques souhaitées. Par exemple, une voie de synthèse courante peut impliquer l'utilisation de dichlorométhane et de méthanol comme solvants, avec de l'hydroxypropylméthylcellulose et du pluronic F-127 comme additifs .

Méthodes de production industrielle

La production industrielle de WAY-217614-A nécessite la mise à l'échelle des méthodes de synthèse en laboratoire tout en maintenant la pureté et le rendement du composé. Cela implique souvent l'utilisation de réacteurs à grande échelle, un contrôle précis des paramètres de réaction et des techniques de purification efficaces pour isoler le produit final.

Analyse Des Réactions Chimiques

Types de réactions

WAY-217614-A subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs comme les halogènes ou les nucléophiles.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de WAY-217614-A comprennent les oxydants (p. ex., le permanganate de potassium), les réducteurs (p. ex., le borohydrure de sodium) et divers nucléophiles pour les réactions de substitution. Les conditions de réaction varient en fonction de la transformation souhaitée, mais elles impliquent généralement des températures contrôlées, des solvants spécifiques et des catalyseurs pour faciliter les réactions.

Principaux produits

Les principaux produits formés à partir des réactions de WAY-217614-A dépendent du type de réaction et des réactifs utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxygénés, tandis que les réactions de réduction peuvent produire des composés hydrogénés. Les réactions de substitution peuvent donner lieu à une variété de dérivés fonctionnalisés.

Applications de la recherche scientifique

WAY-217614-A a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme réactif en synthèse organique et comme composé modèle pour étudier les mécanismes réactionnels.

Biologie : WAY-217614-A est étudié pour ses interactions avec les molécules biologiques et ses effets potentiels sur les processus cellulaires.

Médecine : Le composé est étudié pour ses applications thérapeutiques potentielles, y compris ses effets sur des cibles et des voies moléculaires spécifiques.

Industrie : WAY-217614-A est utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse d'autres composés précieux.

Mécanisme d'action

Le mécanisme d'action de WAY-217614-A implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Ces interactions peuvent moduler diverses voies biochimiques, conduisant aux effets observés du composé. Par exemple, WAY-217614-A peut se lier à un récepteur particulier, modifiant son activité et déclenchant des cascades de signalisation en aval qui entraînent des changements physiologiques .

Propriétés

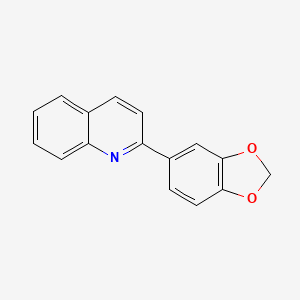

IUPAC Name |

2-(1,3-benzodioxol-5-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c1-2-4-13-11(3-1)5-7-14(17-13)12-6-8-15-16(9-12)19-10-18-15/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHLFUQPZRTKIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326933 | |

| Record name | Dubamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6808-65-7 | |

| Record name | 2-(1,3-Benzodioxol-5-yl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6808-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dubamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Dubamine?

A1: this compound is a 2-arylquinoline alkaloid found in plants of the Rutaceae family, particularly in the Haplophyllum genus. [, ] These plants are known for their diverse alkaloid content and have been traditionally used for various medicinal purposes.

Q2: How is this compound synthesized?

A2: Several synthetic routes for this compound have been developed. Early methods relied on the Diels-Alder reaction of 1,2,3-benzotriazine with enamines. [, , ] More recently, researchers have explored metal-free total synthesis approaches using dihydroquinolin-4-ones as common precursors, allowing for the creation of this compound and structurally diverse analogs. [] Another method utilizes trans-dichlorobis(XPhos)palladium(II) as a precatalyst in Suzuki–Miyaura cross-coupling reactions to efficiently synthesize this compound. []

Q3: Are there any studies on the Structure-Activity Relationship (SAR) of this compound?

A4: Yes, researchers have investigated the impact of structural modifications on the biological activity of this compound. Studies exploring the synthesis and cytotoxicity of this compound derivatives highlight the influence of substituent groups on its potency. [, ]

Q4: What analytical techniques are used to characterize and quantify this compound?

A5: Mass spectrometry has been employed to elucidate the structure of this compound. [] Other common techniques for alkaloid analysis likely used in this compound research include various chromatographic methods (e.g., Gas Chromatography, High-Performance Liquid Chromatography) coupled with detectors like mass spectrometry or UV-Vis spectrophotometry. []

Q5: What is known about the stability of this compound?

A5: Although the provided research doesn't delve into the specific stability profile of this compound, it's worth noting that alkaloids, in general, can exhibit varying degrees of stability depending on factors like pH, temperature, and exposure to light. Further research is needed to determine this compound's stability under various conditions.

Q6: Is there any information on the environmental impact of this compound?

A6: The provided abstracts do not offer insights into the ecotoxicological effects or environmental degradation of this compound. Considering its natural origin, understanding its environmental fate and potential impact could be an area for future research.

Q7: Has this compound been used in any practical applications?

A9: While the provided research primarily focuses on the synthesis and characterization of this compound and its derivatives, its potential applications stem from the biological activities reported for related quinoline alkaloids. [] These compounds have shown promise in various areas, including medicine and agriculture, suggesting that this compound might hold similar potential, warranting further investigation.

Q8: What is the historical context of this compound research?

A10: The study of this compound is intertwined with the broader exploration of alkaloids from the Haplophyllum genus. Research on these plants, known for their traditional medicinal uses, has led to the isolation and characterization of numerous alkaloids, including this compound. [] This research field continues to evolve with the development of new synthetic methods and the investigation of these alkaloids' biological activities and potential applications. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1209061.png)

![1-Azabicyclo[2.2.2]octan-2-one](/img/structure/B1209070.png)